![molecular formula C11H10F3N3O2S B7561473 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7561473.png)
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK. BTK is a key enzyme in the B-cell receptor signaling pathway and is involved in the development and progression of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mechanism of Action
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide inhibits the activity of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in B-cell development and activation, and its dysregulation has been implicated in the development and progression of various B-cell malignancies. By inhibiting BTK, this compound blocks the downstream signaling pathways that promote B-cell survival and proliferation, leading to tumor cell death.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and inhibit proliferation in B-cell malignancies both in vitro and in vivo. In addition, this compound has been shown to inhibit the production of cytokines and chemokines that promote tumor growth and survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide is its selectivity for BTK, which reduces the risk of off-target effects. In addition, this compound has shown potent antitumor activity in preclinical models of B-cell malignancies, making it a promising candidate for clinical development.
One limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings. In addition, the optimal dose and schedule of this compound for the treatment of B-cell malignancies have not yet been established.
Future Directions
There are several potential future directions for the development of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide. One area of interest is the combination of this compound with other agents, such as immunomodulatory drugs or checkpoint inhibitors, to enhance its antitumor activity. Another potential direction is the evaluation of this compound in other B-cell malignancies, such as Waldenstrom macroglobulinemia or marginal zone lymphoma. Finally, the development of more potent and selective BTK inhibitors, including second-generation inhibitors, may provide additional treatment options for patients with B-cell malignancies.
Synthesis Methods
The synthesis of 1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide involves several steps, including the reaction of 3-(trifluoromethyl)aniline with methyl isocyanate to form N-methyl-3-(trifluoromethyl)aniline. This intermediate is then reacted with 4-chlorosulfonyl imidazole to form this compound.
Scientific Research Applications
1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has shown potent antitumor activity and has been well tolerated.
properties
IUPAC Name |
1-methyl-N-[3-(trifluoromethyl)phenyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2S/c1-17-6-10(15-7-17)20(18,19)16-9-4-2-3-8(5-9)11(12,13)14/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSFJQSEMJDOAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1,3-benzoxazol-2-ylsulfanylmethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7561396.png)
![2-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperazin-1-yl}pyrimidine](/img/structure/B7561426.png)

![methyl 5-amino-1-{4-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)carbonyl]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B7561432.png)
![methyl 5-amino-1-{4-[(cyclohexylamino)carbonyl]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B7561434.png)
![1-(2-Furoyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperazine](/img/structure/B7561449.png)
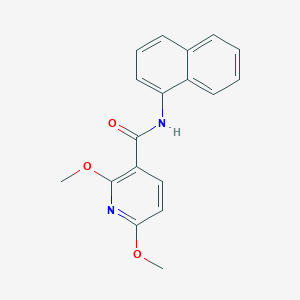
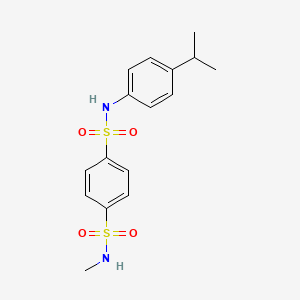
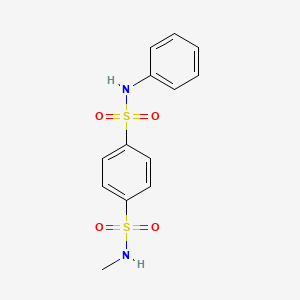
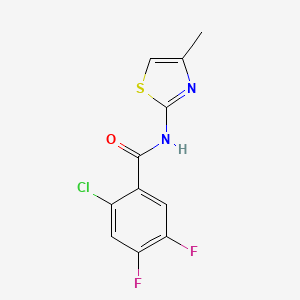

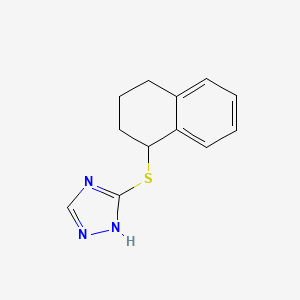
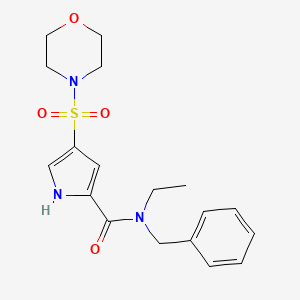
![N-[5-[1-(2-bicyclo[2.2.1]heptanyl)ethylcarbamoyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B7561490.png)